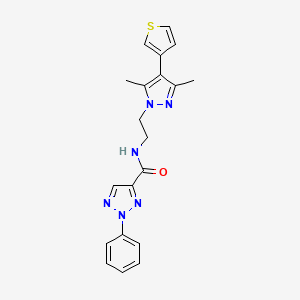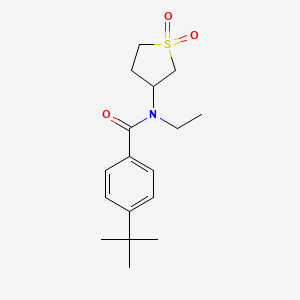
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a tert-butyl group and a tetrahydrothiophene ring with a dioxido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylamine to yield 4-(tert-butyl)benzamide.
Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through a cyclization reaction involving a suitable dithiol and an alkene precursor.
Oxidation to Form the Dioxido Group: The tetrahydrothiophene ring is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the dioxido functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The dioxido group and benzamide core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-5-18(15-10-11-22(20,21)12-15)16(19)13-6-8-14(9-7-13)17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQHMMKFUYQZPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
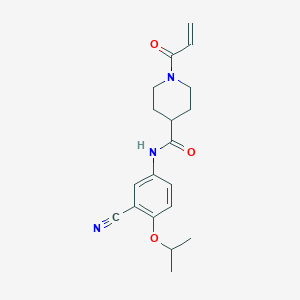
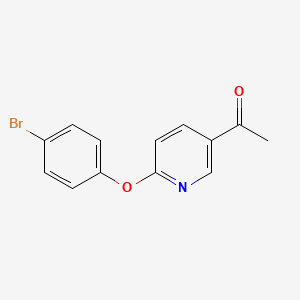
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)

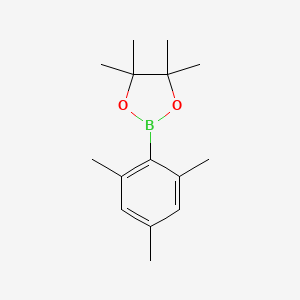
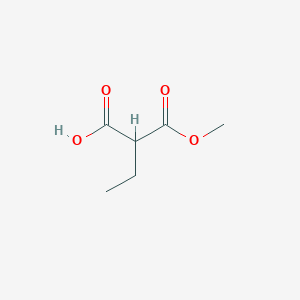
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)


